molecular formula C30H50N8O7 B13393927 H-DL-Ser-DL-Phe-DL-Leu-DL-Leu-DL-Arg-OH

H-DL-Ser-DL-Phe-DL-Leu-DL-Leu-DL-Arg-OH

Cat. No.: B13393927
M. Wt: 634.8 g/mol
InChI Key: LJYDIYITSYDTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-SER-PHE-LEU-LEU-ARG-OH is a peptide composed of the amino acids serine, phenylalanine, leucine, leucine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SER-PHE-LEU-LEU-ARG-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for leucine, leucine, and arginine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like H-SER-PHE-LEU-LEU-ARG-OH often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

H-SER-PHE-LEU-LEU-ARG-OH can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives.

Scientific Research Applications

H-SER-PHE-LEU-LEU-ARG-OH has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in treating diseases by modulating biological pathways.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-SER-PHE-LEU-LEU-ARG-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing signaling pathways and biological processes. For instance, it may act as an agonist or antagonist, modulating the activity of its target.

Comparison with Similar Compounds

Similar Compounds

    H-ARG-LEU-PHE-PHE-TYR-ARG-LYS-SER-VAL-OH: Another peptide with a similar sequence but different biological activity.

    H-TYR-LEU-PHE-PHE-TYR-ARG-LYS-SER-VAL-OH: Similar peptide used in different therapeutic applications.

Uniqueness

H-SER-PHE-LEU-LEU-ARG-OH is unique due to its specific sequence and the resulting biological activity. Its combination of amino acids provides distinct properties that differentiate it from other peptides.

Biological Activity

H-DL-Ser-DL-Phe-DL-Leu-DL-Leu-DL-Arg-OH is a synthetic peptide that exhibits a variety of biological activities due to its unique amino acid composition. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of six amino acids: serine (Ser), phenylalanine (Phe), leucine (Leu), leucine (Leu), and arginine (Arg). The presence of both hydrophilic (Ser, Arg) and hydrophobic (Phe, Leu) amino acids contributes to its diverse biological functions. The molecular formula and weight allow for specific interactions within biological systems, influencing various physiological processes.

Biological Activities

  • Antioxidant Properties :
    • Research indicates that peptides similar to this compound can exhibit antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related diseases.
  • Cytotoxic Effects :
    • Studies show that related cyclic peptides have demonstrated cytotoxic effects against certain cancer cell lines. For instance, H-Ser-Phe-Leu-Leu-Arg-OH has shown efficacy against cells involved in atherosclerotic lesions, suggesting potential applications in cancer therapy and cardiovascular diseases .
  • Neurotransmitter Modulation :
    • The presence of phenylalanine suggests a role in neurotransmitter modulation, potentially impacting mood regulation and cognitive functions. This could make the peptide relevant in treating neurological disorders.
  • Immune Response Regulation :
    • Arginine is known for its role in immune function, particularly in the synthesis of nitric oxide (NO), which plays a key role in immune response modulation. The peptide may influence inflammatory processes through this pathway.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The peptide's structure allows it to interact with various biological receptors, modulating their activity and influencing physiological processes such as metabolism and immune responses.
  • Enzymatic Interactions : The amino acids within the peptide can facilitate binding to enzymes, affecting their catalytic activity. For example, arginine's ability to bind metal ions is crucial for many enzymatic functions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges ROS; prevents oxidative stress
CytotoxicityEffective against cancer cell lines
Neurotransmitter ModulationImpacts mood and cognitive functions
Immune RegulationInfluences nitric oxide synthesis

Case Study: Cytotoxic Effects

In a study examining the cytotoxic effects of cyclic peptides similar to this compound, researchers found significant cell death in atherosclerotic lesion cells. The mechanism was attributed to the induction of apoptosis through oxidative stress pathways .

Case Study: Neurotransmitter Interaction

Another study explored the interaction of peptides with neurotransmitter systems. It was found that compounds with similar structures could enhance serotonin levels, indicating potential use in treating depression or anxiety disorders.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYDIYITSYDTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.